Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761114
InChI: InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2
SMILES: C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13761114

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2
Standard InChI Key FFGMZFXMCXZRDH-UHFFFAOYSA-N
SMILES C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is chemically defined by its CAS number 1935184-58-9, molecular formula C₁₄H₂₀N₂O₃, and molecular weight 264.32 g/mol . Its structure includes:

  • A piperidine backbone with a six-membered nitrogen-containing ring.

  • A 3-amino group (NH₂) and 4-hydroxymethyl group (CH₂OH) as functional substituents.

  • A benzyl carbamate group (O-Cbz) at the 1-position of the piperidine ring, serving as a protecting group for the amine.

PropertyValueSource
CAS Number1935184-58-9
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
SMILESN[C@H]1CN(C(=O)OCC2=CC=CC=C2)CC[C@@H]1O
SuppliersJW & Y Pharmlab Co., Ltd.

The compound’s stereochemistry is critical, with the (3S,4R) configuration being a common variant (CAS 2382094-59-7) .

Synthetic Routes and Key Intermediates

The synthesis of benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step protocols, leveraging protecting-group strategies and stereoselective modifications.

General Synthetic Approach

  • Piperidine Ring Formation: Constructed via cyclization reactions or reduction of imino intermediates.

  • Introduction of Functional Groups:

    • 3-Amino Group: Introduced via reductive amination or nucleophilic substitution.

    • 4-Hydroxymethyl Group: Installed through hydroxymethylation or epoxide ring-opening.

  • Benzyl Carbamate Protection: Achieved using benzyl chloroformate or benzyl carbonate under basic conditions.

Key Intermediates

  • 3-Amino-4-(hydroxymethyl)piperidine: A precursor requiring protection at the 1-position.

  • Benzyl 3-Aminopiperidine-1-carboxylate: A related intermediate (CAS 711002-74-3) lacking the hydroxymethyl group .

Physical and Chemical Properties

The compound’s properties are influenced by its polar functional groups and aromatic substituents.

PropertyValueSource
Purity≥97%
SolubilitySlightly soluble in water
Storage Conditions2–8°C, protected from light
Flash PointNot explicitly reported
LogP~2.27 (estimated)

The benzyl carbamate group enhances lipophilicity, facilitating membrane permeability in biological systems .

Applications in Medicinal Chemistry

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate serves as a scaffold for synthesizing bioactive molecules, particularly in:

Peptidomimetic Design

The compound’s amino and hydroxymethyl groups enable hydrogen bonding with biological targets, mimicking peptide interactions. Its derivatives are explored in:

  • Protease Inhibitors: Targeting enzymes like HIV protease or matrix metalloproteases.

  • Neurotransmitter Modulators: Interfering with serotonin or dopamine pathways.

Anticancer Research

While direct data on this compound is limited, structurally related piperidine derivatives (e.g., benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, CAS 1356339-31-5) exhibit cytotoxicity through:

  • DNA Intercalation: Disrupting nucleic acid replication.

  • Tubulin Inhibition: Arresting mitotic cell division .

Research Challenges and Future Directions

Despite its potential, challenges remain in optimizing its synthesis and biological activity:

Stereochemical Control

Achieving high enantiopurity (e.g., (3S,4R) or (3R,4S) configurations) requires stereoselective methods, such as asymmetric hydrogenation or chiral resolution .

Functionalization Limitations

The hydroxymethyl group may undergo unintended oxidation or esterification during synthesis, necessitating careful reaction conditions.

Biological Evaluation

Further studies are needed to assess:

  • Cytotoxicity Profiles: In vitro and in vivo efficacy.

  • Metabolic Stability: Resistance to enzymatic degradation.

SupplierPurityPrice Range (100 mg)Source
JW & Y Pharmlab Co., Ltd.≥97%~$350–$400
Aladdin Scientific97%~$368.90
BidepharmNot specifiedNot specified

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